![molecular formula C30H22ClN3O2 B5158147 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5158147.png)
5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline
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Overview
Description
5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline, also known as CDPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has been shown to inhibit the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has been shown to exhibit significant biochemical and physiological effects, including anti-cancer and anti-inflammatory activity. Additionally, 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has been shown to exhibit significant antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has also been shown to exhibit significant neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline is its potent anti-cancer and anti-inflammatory activity, making it a potential candidate for the treatment of various diseases. Additionally, 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline exhibits significant antioxidant and neuroprotective activity, making it a potential candidate for the treatment of oxidative stress-related and neurodegenerative diseases. However, one of the limitations of 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline, including the development of more efficient synthesis methods and the exploration of its potential applications in various fields. One potential future direction is the development of 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline and its potential applications in the treatment of oxidative stress-related and neurodegenerative diseases.
Synthesis Methods
5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 2-chlorobenzaldehyde with 2-nitroaniline, followed by the reduction of the nitro group to an amino group. The amino group is then acylated with 4-methoxybenzoyl chloride to form the intermediate compound, which is then cyclized with diphenylacetylene in the presence of a palladium catalyst. The resulting compound is then demethylated using boron tribromide to produce 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline.
Scientific Research Applications
5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has been extensively studied for its potential applications in various fields, including medicine and biochemistry. One of the primary applications of 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline is in the field of cancer research, where it has been shown to exhibit potent anti-cancer activity against various cancer cell lines. Additionally, 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has been shown to exhibit significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22ClN3O2/c1-35-25-17-22-23(18-26(25)36-2)29(21-15-9-10-16-24(21)31)32-30-27(22)28(19-11-5-3-6-12-19)33-34(30)20-13-7-4-8-14-20/h3-18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMUSDXVRIMTGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC=CC=C4Cl)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline |
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